molecular formula C12H12N2O2 B14573969 3-Methyl-2-(3-methyl-1-oxopyridin-1-ium-2(1H)-ylidene)pyridin-1(2H)-olate CAS No. 61314-62-3

3-Methyl-2-(3-methyl-1-oxopyridin-1-ium-2(1H)-ylidene)pyridin-1(2H)-olate

Cat. No.: B14573969
CAS No.: 61314-62-3
M. Wt: 216.24 g/mol
InChI Key: OSJBNOBMBJOACY-UHFFFAOYSA-N
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Description

3,3’-Dimethyl-2,2’-bipyridine-N,N’-dioxide is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of bipyridine, where the nitrogen atoms are oxidized to form N,N’-dioxide. This compound is known for its unique properties and applications in various fields, including coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-dimethyl-2,2’-bipyridine-N,N’-dioxide typically involves the oxidation of 3,3’-dimethyl-2,2’-bipyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atoms to form the N,N’-dioxide.

Industrial Production Methods

Industrial production of 3,3’-dimethyl-2,2’-bipyridine-N,N’-dioxide may involve large-scale oxidation processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethyl-2,2’-bipyridine-N,N’-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can revert the N,N’-dioxide to the parent bipyridine compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction will produce the parent bipyridine compound.

Mechanism of Action

The mechanism of action of 3,3’-dimethyl-2,2’-bipyridine-N,N’-dioxide involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. The compound can also participate in redox reactions, where it undergoes reversible oxidation and reduction, making it a versatile ligand in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dimethyl-2,2’-bipyridine-N,N’-dioxide is unique due to the presence of the N,N’-dioxide functional group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in coordination chemistry and catalysis, offering different reactivity and selectivity compared to its isomers .

Properties

CAS No.

61314-62-3

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-methyl-2-(3-methyl-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide

InChI

InChI=1S/C12H12N2O2/c1-9-5-3-7-13(15)11(9)12-10(2)6-4-8-14(12)16/h3-8H,1-2H3

InChI Key

OSJBNOBMBJOACY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN(C1=C2C(=CC=C[N+]2=O)C)[O-]

Origin of Product

United States

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